Audience: Researchers, Scientists, and Drug Development Professionals
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic compound in modern medicinal chemistry. It serves as a critical building block, particularly in the synthesis of kinase inhibitors, and its versatile reactivity makes it an indispensable tool for drug discovery. This document details its fundamental properties, experimental protocols, and its role in therapeutic development.
Core Physicochemical Properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a crystalline solid, appearing as an off-white to yellow powder[1][2][3]. Its structure, featuring a pyrrole (B145914) ring fused to a dichlorinated pyrimidine (B1678525) ring, is the foundation of its utility as a synthetic intermediate[4][5].
Quantitative Data Summary
The essential physicochemical data for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2][3][6][7][8][9] |
| Molecular Weight | 188.01 g/mol | [1][2][3][7][8][9] |
| Appearance | Off-White to Yellow Solid | [1][2][3] |
| Melting Point | 247-250 °C | [1][2][6][7][10] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [1][2][6][7] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [1][2][6][7] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water.[1][2][5][6][7] | |
| pKa | 9.18 ± 0.20 (Predicted) | [1][2] |
Reactivity and Synthetic Utility
The synthetic versatility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine stems from the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The chlorine at the C4 position is generally more reactive than the one at the C2 position, allowing for selective, stepwise functionalization. This differential reactivity is crucial for building molecular complexity in a controlled manner. The pyrrole nitrogen (N7) can also be alkylated or arylated to further modify the scaffold.
Caption: Key reactivity pathways for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the synthesis and subsequent functionalization of the title compound.
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The most common laboratory synthesis involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Reagents and Equipment:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
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Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline
-
Toluene (or another high-boiling solvent)
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Round-bottom flask with reflux condenser and stirring mechanism
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Heating mantle
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Standard workup and purification equipment (filtration, rotary evaporator, chromatography)
Methodology:
-
Setup: To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, slowly add phosphorus oxychloride at room temperature under an inert atmosphere (e.g., nitrogen).[2]
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Reaction: Heat the mixture to 70 °C.[2] Add diisopropylethylamine dropwise over a period of 2-3 hours to control the exothermic reaction.[2] After the addition is complete, heat the reaction to reflux for several hours.
-
Monitoring: Track the disappearance of the starting material using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice. The product will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., chloroform) or by column chromatography on silica (B1680970) gel.[7][9]
Caption: Experimental workflow for the synthesis of the title compound.
Application in Drug Development: A Kinase Inhibitor Scaffold
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone in the development of targeted therapies, especially kinase inhibitors.[5] Its deazapurine core acts as a hinge-binding motif, mimicking the natural adenine (B156593) scaffold of ATP. This allows molecules derived from it to effectively compete with ATP and inhibit kinase activity. It is a key intermediate in the synthesis of pharmaceuticals like Tofacitinib, a Janus kinase (JAK) inhibitor.[6]
The logical workflow from this starting material to a potential drug candidate illustrates its importance in medicinal chemistry.
Caption: Logical workflow from chemical scaffold to drug candidate.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dichloro-7H-Pyrrolo[2,3-d]pyrimidine CAS 90213-66-4 [shqcchem.com]
- 6. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, CAS No. 90213-66-4 - iChemical [ichemical.com]
